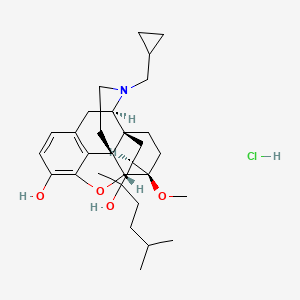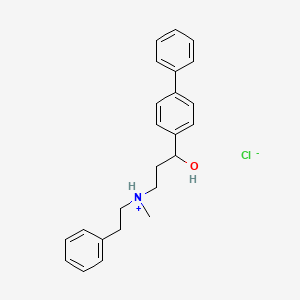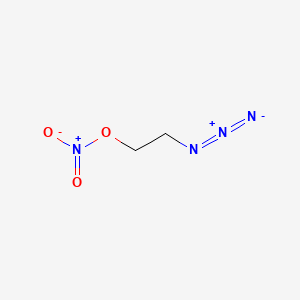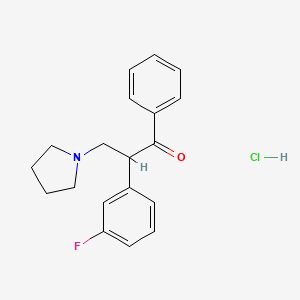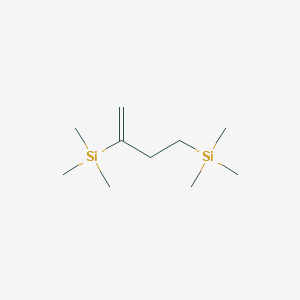
1-Butene, 2,4-bis-trimethylsilyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 2,4-bis-trimethylsilyl is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a butene backbone. This compound is notable for its unique structural properties, which make it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butene, 2,4-bis-trimethylsilyl can be synthesized through the hydrosilylation of 1,4-butadiene with trimethylsilyl chloride in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the trimethylsilyl groups to the butene backbone .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butene, 2,4-bis-trimethylsilyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
1-Butene, 2,4-bis-trimethylsilyl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Butene, 2,4-bis-trimethylsilyl involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect sensitive functional groups, and facilitate specific chemical transformations. The pathways involved often include the formation of transient silanol intermediates and the subsequent stabilization of reactive species .
Comparaison Avec Des Composés Similaires
1,4-Bis(trimethylsilyl)butadiyne: Another organosilicon compound with similar applications but different structural properties.
2-Butene-1,4-diol, 2TMS derivative: A related compound with distinct reactivity and applications.
Uniqueness: 1-Butene, 2,4-bis-trimethylsilyl is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions and its versatility in various applications make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
53304-31-7 |
|---|---|
Formule moléculaire |
C10H24Si2 |
Poids moléculaire |
200.47 g/mol |
Nom IUPAC |
trimethyl(3-trimethylsilylbut-3-enyl)silane |
InChI |
InChI=1S/C10H24Si2/c1-10(12(5,6)7)8-9-11(2,3)4/h1,8-9H2,2-7H3 |
Clé InChI |
WMEQUYVJHRHLRD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCC(=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


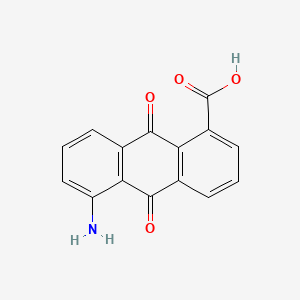

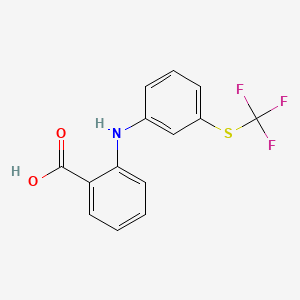
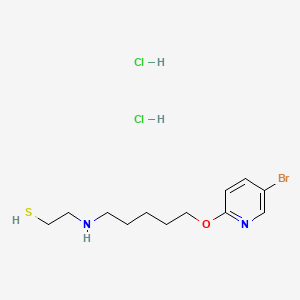

![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)
![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
